molecular formula C24H23N5O5S3 B2649219 N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 899351-49-6

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide

Katalognummer: B2649219
CAS-Nummer: 899351-49-6
Molekulargewicht: 557.66
InChI-Schlüssel: RTHRCOAZEJYFQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring, along with sulfonamide groups, contributes to its unique chemical and biological characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 5-ethyl-1,3,4-thiadiazole-2-sulfonyl chloride in the presence of a base such as triethylamine. This intermediate product is then reacted with 4-methylbenzenesulfonyl chloride to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a thiadiazole ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of sulfamoyl and benzamide groups enhances its potential as a pharmacological agent.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide has been tested against various bacterial strains, showing promising results in inhibiting growth.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. Molecular docking studies suggest strong binding affinity due to the formation of hydrogen bonds with key amino acids in the active site.

Docking Results

  • Binding Energy : -9.0 kcal/mol
  • Key Interactions : Hydrogen bonds with Asp 21 and Ser 59.

Cancer Research

Recent studies have highlighted the potential of this compound as an anticancer agent. The mechanism involves induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival.

Case Study: Breast Cancer Cell Lines

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in:

  • Reduced Cell Viability : 50% inhibition at a concentration of 50 µM.
  • Induction of Apoptosis : Increased levels of caspase activity were observed.

Wirkmechanismus

The mechanism of action of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The thiadiazole ring and sulfonamide groups can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interfere with signaling pathways, further contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide is unique due to the combination of the thiadiazole ring and dual sulfonamide groups. This structural arrangement enhances its biological activity and makes it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure incorporating a thiadiazole moiety, which is often associated with various biological activities. The presence of sulfamoyl and benzamide groups enhances its potential interaction with biological targets.

Anticancer Activity

Research has demonstrated that compounds containing thiadiazole structures exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown inhibitory effects on various cancer cell lines. A study reported that certain benzothiazoles with thiadiazole components exhibited IC50 values in the low micromolar range against multiple tumor types, indicating strong anticancer activity .

CompoundTargetIC50 (µM)
Compound AVEGFR-20.17
Compound BFGFR-10.19
Compound CPDGFR-β0.08

These findings suggest that the target compound may possess similar anticancer mechanisms due to structural similarities.

Antimicrobial Activity

Thiadiazole derivatives have been recognized for their antimicrobial properties. Compounds in this class have shown effectiveness against a range of bacteria and fungi. For example, studies indicate that modifications in the thiadiazole ring can enhance antibacterial potency . The target compound's structural features may contribute to its potential as an antimicrobial agent.

Anti-inflammatory Effects

Thiadiazoles are also noted for their anti-inflammatory activities. Research indicates that derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases . The presence of specific substituents on the thiadiazole ring can influence this activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at various positions on the thiadiazole ring and the benzamide core can significantly affect receptor binding and biological efficacy. For example, studies have shown that introducing electron-withdrawing groups at specific positions enhances receptor affinity and selectivity .

Case Studies

  • Adenosine Receptor Antagonism : A related study highlighted the development of thiadiazole-based compounds as potent adenosine A1 receptor antagonists. These compounds exhibited K(i) values in the nanomolar range, suggesting high affinity . The target compound may share similar receptor interactions due to its structural components.
  • Anticancer Efficacy : In a comparative study of various thiadiazole derivatives, one compound demonstrated an 83% inhibition of VEGFR-2 in MCF-7 cells, showcasing its potential as an anticancer agent . This suggests that modifications leading to enhanced binding at kinase sites could be beneficial for developing new anticancer therapies.

Eigenschaften

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O5S3/c1-3-22-26-27-24(35-22)28-36(31,32)20-15-11-18(12-16-20)25-23(30)17-9-13-21(14-10-17)37(33,34)29(2)19-7-5-4-6-8-19/h4-16H,3H2,1-2H3,(H,25,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHRCOAZEJYFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.